MPT0E028

Catalog No.
S547948
CAS No.
1338320-94-7
M.F
C17H16N2O4S
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MPT0E028

CAS Number

1338320-94-7

Product Name

MPT0E028

IUPAC Name

(E)-3-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-N-hydroxyprop-2-enamide

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C17H16N2O4S/c20-17(18-21)9-7-13-6-8-16-14(12-13)10-11-19(16)24(22,23)15-4-2-1-3-5-15/h1-9,12,21H,10-11H2,(H,18,20)/b9-7+

InChI Key

MGTIFSBCGGAZDB-VQHVLOKHSA-N

SMILES

C1CN(C2=C1C=C(C=C2)C=CC(=O)NO)S(=O)(=O)C3=CC=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

MPT-0E028; MPT0E028; MPT 0E028

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C=CC(=O)NO)S(=O)(=O)C3=CC=CC=C3

Isomeric SMILES

C1CN(C2=C1C=C(C=C2)/C=C/C(=O)NO)S(=O)(=O)C3=CC=CC=C3

Description

The exact mass of the compound 3-(1-(Benzenesulfonyl)-2,3-dihydro-1H-indol-5-yl)-N-hydroxyacrylamide is 344.08308 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Role as a Histone Deacetylase (HDAC) Inhibitor

The structure of 3-(1-Bs-2,3-dihydro-1H-Indol-5-yl)-N-OH-acrylamide shares similarities with known HDAC inhibitors. HDACs are enzymes that remove acetyl groups from histone proteins, which can regulate gene expression. Studies have shown that 1-arylsulfonyl-5-(N-hydroxyacrylamide)indolines can act as HDAC inhibitors [].

MPT0E028 is a novel compound classified as an N-hydroxyacrylamide-derived histone deacetylase inhibitor. It has gained attention for its potent anticancer properties, specifically targeting various classes of histone deacetylases (HDACs). MPT0E028 exhibits selective inhibition of class I HDACs (HDAC1 and HDAC2) and class IIb HDAC6, making it a promising candidate for cancer therapy, particularly in hematologic malignancies and solid tumors . Its unique chemical structure allows it to induce significant hyperacetylation of histones and non-histone proteins, which is crucial for its biological activity.

The synthesis of MPT0E028 involves several key reactions:

  • Wittig Reaction: The compound begins with the reaction of 1H-indole-5-carbaldehyde with benzenesulfonyl chloride, yielding a related 1-benzenesulfonylindole.
  • Hydrolysis: This intermediate undergoes hydrolysis using lithium hydroxide.
  • Amide Formation: The addition of PYBOP facilitates the formation of amides.
  • Deprotection: Finally, trifluoroacetic acid is employed to complete the synthesis by deprotecting the compound .

These reactions collectively yield MPT0E028 in a satisfactory yield, demonstrating the efficiency of the synthetic pathway.

MPT0E028 exhibits significant biological activity as an HDAC inhibitor. It has been shown to:

  • Induce apoptosis in various cancer cell lines, including colorectal and pancreatic cancers.
  • Inhibit cell proliferation by disrupting the cell cycle and promoting apoptotic pathways.
  • Enhance the effects of other therapeutic agents, such as sorafenib and erlotinib, indicating potential for combination therapies .

The compound's ability to induce acetylation of histone H3 and α-tubulin further supports its role in modifying gene expression and protein function associated with cancer progression.

MPT0E028 has several applications in cancer treatment research due to its potent HDAC inhibitory activity:

  • Cancer Therapy: It shows promise as a therapeutic agent against various cancers, particularly those resistant to conventional treatments.
  • Combination Treatments: Studies indicate that it can enhance the efficacy of other drugs, making it suitable for combination therapy strategies .
  • Research Tool: Its unique mechanism of action makes it valuable for studying epigenetic modifications in cancer biology .

Interaction studies have demonstrated that MPT0E028 can synergistically enhance the effects of other drugs. For instance:

  • With Sorafenib: The combination resulted in increased apoptosis in liver cancer cells by inhibiting key signaling pathways such as ERK .
  • With Erlotinib: Co-treatment led to improved responses in non-small cell lung cancer cells by promoting histone acetylation and enhancing apoptotic signaling pathways .

These interactions highlight MPT0E028's potential as a versatile agent in cancer therapy.

MPT0E028 can be compared with other known HDAC inhibitors such as vorinostat (suberoylanilide hydroxamic acid) and panobinostat. Here’s a comparison highlighting its uniqueness:

CompoundClass I HDAC InhibitionClass IIb HDAC InhibitionAnticancer ActivityUnique Features
MPT0E028StrongStrongHighMore potent than vorinostat; oral availability
VorinostatModerateWeakModerateFirst FDA-approved HDAC inhibitor
PanobinostatStrongModerateHighApproved for multiple myeloma

MPT0E028 stands out due to its potent inhibitory effects on both class I and class IIb HDACs, making it a compelling candidate for further clinical exploration in oncology .

Molecular Structure and Composition

Chemical Formula and Molecular Weight

MPT0E028 possesses the molecular formula C17H16N2O4S, representing a complex organic molecule with a molecular weight of 344.4 grams per mole [3] [6] [9]. The exact mass of this compound has been precisely determined to be 344.08307817 daltons, with an identical monoisotopic mass value [9]. This molecular composition indicates the presence of seventeen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom, arranged in a specific three-dimensional configuration that confers unique chemical and biological properties to the molecule [9].

The compound is officially registered under the Chemical Abstracts Service number 1338320-94-7 and has been assigned the Unique Ingredient Identifier T65L58FI65 by regulatory authorities [9] [10]. The molecular structure exhibits a complexity score of 578, reflecting the intricate arrangement of multiple functional groups and ring systems within the molecule [9].

IUPAC Nomenclature: 3-(1-Benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-N-hydroxyacrylamide

The International Union of Pure and Applied Chemistry nomenclature for MPT0E028 is (E)-3-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-N-hydroxyprop-2-enamide [9]. This systematic name precisely describes the structural arrangement of the molecule, indicating the presence of a benzenesulfonyl group attached to a dihydroindole ring system, which is further connected to an N-hydroxyacrylamide moiety through an extended carbon chain [9].

Alternative nomenclature systems have designated this compound as 2-Propenamide, 3-(2,3-dihydro-1-(phenylsulfonyl)-1H-indol-5-yl)-N-hydroxy-, emphasizing the acrylamide backbone structure [9]. The compound is also known by its International Nonproprietary Name, Imofinostat, which has been adopted for pharmaceutical and clinical applications [9].

The structural identifier InChI Key MGTIFSBCGGAZDB-VQHVLOKHSA-N provides a unique digital fingerprint for the molecule, enabling precise identification across chemical databases and literature sources [9] [10]. The corresponding InChI string InChI=1S/C17H16N2O4S/c20-17(18-21)9-7-13-6-8-16-14(12-13)10-11-19(16)24(22,23)15-4-2-1-3-5-15/h1-9,12,21H,10-11H2,(H,18,20)/b9-7+ encodes the complete structural information including stereochemical configuration [9].

Structural Features and Functional Groups

MPT0E028 exhibits a sophisticated molecular architecture incorporating multiple distinct functional groups that contribute to its biological activity [12]. The molecule contains a bicyclic indoline ring system, which consists of a benzene ring fused to a five-membered nitrogen-containing pyrrolidine ring [21] [22]. This indoline core represents a saturated derivative of indole, where the 2-3 bond of the pyrrole ring has been reduced, creating a more flexible and conformationally diverse scaffold [21].

The benzenesulfonyl group attached to the nitrogen atom of the indoline ring constitutes a critical structural element [2] [12]. This sulfonamide functional group contains a sulfonyl moiety (SO2) connected to both a benzene ring and the indoline nitrogen, creating an organosulfur linkage that significantly influences the electronic properties of the molecule [25]. The sulfonamide group exhibits relatively low reactivity but provides important steric and electronic contributions to molecular recognition [25].

The N-hydroxyacrylamide chain represents the zinc-binding domain of the molecule, featuring a hydroxamic acid functional group (-CONHOH) [18] [20]. Hydroxamic acids are characterized by the presence of a carbonyl group adjacent to a hydroxylamine moiety, creating a chelating system capable of coordinating metal ions [18] [20]. The acrylamide portion contains both amide and alkene functional groups, with the α,β-unsaturated system providing conjugation between the indoline aromatic system and the hydroxamic acid terminus [26].

The molecule exhibits E-configuration at the carbon-carbon double bond within the acrylamide chain, as indicated by the stereochemical descriptor in its IUPAC name [9] [10]. This geometric isomerism is crucial for proper spatial orientation during target binding and contributes to the molecule's selectivity profile [9]. The compound contains two hydrogen bond donors and five hydrogen bond acceptors, with four rotatable bonds allowing conformational flexibility while maintaining a topological polar surface area of 95.1 Ų [9].

Physical and Chemical Characteristics

Physical State, Appearance, and Density

MPT0E028 exists as a crystalline solid under standard temperature and pressure conditions [3] [14]. The compound exhibits a characteristic white to off-white solid powder appearance, typical of many pharmaceutical intermediates and active compounds [14] [16]. This physical state reflects the intermolecular interactions present in the crystal lattice, likely stabilized by hydrogen bonding between hydroxamic acid groups and π-π stacking interactions between aromatic ring systems [8].

The predicted density of MPT0E028 has been calculated to be 1.427 ± 0.06 grams per cubic centimeter [8]. This density value falls within the typical range for organic compounds containing multiple aromatic rings and heteroatoms, reflecting the molecular packing efficiency in the solid state [8]. The relatively high density compared to simple organic molecules can be attributed to the presence of the sulfur atom and the compact arrangement of the polycyclic structure [8].

The compound requires specific storage conditions to maintain stability, with recommended storage at 4 degrees Celsius in an environment protected from moisture and light [8]. These storage requirements suggest potential photosensitivity and hydrolytic instability, common characteristics of compounds containing both hydroxamic acid and acrylamide functional groups [8].

Solubility Properties and pKa Values

The solubility profile of MPT0E028 demonstrates significant variation across different solvents, reflecting the amphiphilic nature of the molecule [3] [14] [16]. The compound exhibits good solubility in dimethyl sulfoxide, achieving concentrations up to 10 millimolar, which facilitates its use in biological assays and research applications [3] [16]. This favorable solubility in dimethyl sulfoxide can be attributed to the polar aprotic nature of the solvent and its ability to solvate both the polar hydroxamic acid group and the aromatic ring systems [16].

In contrast, MPT0E028 demonstrates poor aqueous solubility, being essentially insoluble in water [14] [16]. This hydrophobic character results from the predominance of aromatic and aliphatic structural elements relative to the limited number of polar functional groups [16]. The water solubility limitation is typical for compounds with extended aromatic systems and represents a common challenge in pharmaceutical development that often requires formulation strategies or prodrug approaches [16].

The predicted pKa value of MPT0E028 has been calculated to be 8.97 ± 0.23, indicating that the compound exists primarily in its protonated form under physiological pH conditions [8]. This pKa value likely corresponds to the ionization of the hydroxamic acid group, which represents the most acidic proton in the molecule [8]. The relatively high pKa suggests that the hydroxamic acid nitrogen remains largely protonated at physiological pH, potentially influencing the compound's membrane permeability and target binding characteristics [8].

Stability Characteristics

The stability profile of MPT0E028 reflects the inherent reactivity patterns of its constituent functional groups, particularly the hydroxamic acid and acrylamide moieties [2] [12]. The compound demonstrates sufficient stability for storage and handling under appropriate conditions, with recommended storage at low temperature and protection from environmental factors [8]. The hydroxamic acid functional group, while essential for biological activity, represents a potential site of chemical instability due to its susceptibility to oxidation and hydrolysis reactions [18] [20].

The presence of the α,β-unsaturated acrylamide system introduces additional stability considerations, as this structural feature can undergo various chemical transformations including Michael addition reactions and polymerization processes [26] [28]. However, the specific substitution pattern and electronic environment of the acrylamide group in MPT0E028 appear to provide adequate stability for practical applications [2] [12].

The benzenesulfonyl group contributes positively to the overall stability of the molecule, as sulfonamide linkages are generally resistant to hydrolysis and enzymatic degradation [25] [27]. This stability characteristic enhances the compound's suitability for biological studies and potential therapeutic applications [25]. The crystalline solid state further contributes to stability by limiting molecular motion and reducing the likelihood of degradative chemical reactions [8].

Research findings indicate that MPT0E028 maintains its structural integrity and biological activity when stored under recommended conditions for extended periods [2] [12]. The compound's stability has been validated through various analytical techniques, demonstrating consistent chemical composition and potency over time when properly handled [2] [12]. These stability characteristics support the compound's utility in research applications and suggest favorable properties for potential pharmaceutical development [2] [12].

PropertyValueReference
Molecular Characteristics
Molecular FormulaC17H16N2O4S [3] [6] [9]
Molecular Weight344.4 g/mol [3] [6] [9]
Exact Mass344.08307817 Da [9]
CAS Number1338320-94-7 [3] [6] [8]
Physical Properties
Physical StateSolid [3] [14]
AppearanceWhite solid powder [14] [16]
Density (predicted)1.427 ± 0.06 g/cm³ [8]
Chemical Properties
pKa (predicted)8.97 ± 0.23 [8]
Solubility in DMSO10 mM [3] [16]
Solubility in WaterInsoluble [14] [16]
Hydrogen Bond Donors2 [9]
Hydrogen Bond Acceptors5 [9]
Structural Features
Rotatable Bonds4 [9]
Topological Polar Surface Area95.1 Ų [9]
Heavy Atom Count24 [9]
Complexity578 [9]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

344.08307817 g/mol

Monoisotopic Mass

344.08307817 g/mol

Heavy Atom Count

24

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T65L58FI65

Wikipedia

3-(1-(benzenesulfonyl)-2,3-dihydro-1H-indol-5-yl)-N-hydroxyacrylamide

Dates

Modify: 2024-02-18
1: Chen CH, Chen MC, Wang JC, Tsai AC, Chen CS, Liou JP, Pan SL, Teng CM. Synergistic Interaction between the HDAC Inhibitor, MPT0E028, and Sorafenib in Liver Cancer Cells In Vitro and In Vivo. Clin Cancer Res. 2014 Mar 1;20(5):1274-87. doi: 10.1158/1078-0432.CCR-12-3909. Epub 2014 Feb 11. PubMed PMID: 24520095.
2: Chen MC, Chen CH, Wang JC, Tsai AC, Liou JP, Pan SL, Teng CM. The HDAC inhibitor, MPT0E028, enhances erlotinib-induced cell death in EGFR-TKI-resistant NSCLC cells. Cell Death Dis. 2013 Sep 19;4:e810. doi: 10.1038/cddis.2013.330. PubMed PMID: 24052078; PubMed Central PMCID: PMC3789188.
3: Huang HL, Lee HY, Tsai AC, Peng CY, Lai MJ, Wang JC, Pan SL, Teng CM, Liou JP. Anticancer activity of MPT0E028, a novel potent histone deacetylase inhibitor, in human colorectal cancer HCT116 cells in vitro and in vivo. PLoS One. 2012;7(8):e43645. doi: 10.1371/journal.pone.0043645. Epub 2012 Aug 22. Erratum in: PLoS One. 2012;7(9). doi: 10.1371/annotation/ab4fff87-6a32-4718-aa4c-91658f164b8d. Huang, Han-Lin [corrected to Huang, Han-Li]. PubMed PMID: 22928010; PubMed Central PMCID: PMC3425516.

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